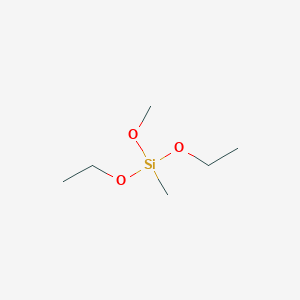
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoro-2-(4'-methoxyphenyl)isopropanol, also known as HFPIP, is an organofluorine compound that is used in various scientific research applications. It is a colorless liquid with a melting point of -19.4°C and a boiling point of 145°C. It is commonly used in organic chemistry as a reagent for the synthesis of various compounds, such as polymers, organosilicon compounds, and pharmaceuticals. HFPIP is also used in the production of polymers, as a solvent for the synthesis of organosilicon compounds, and in the production of pharmaceuticals.
Mécanisme D'action
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% acts as a catalyst in the synthesis of various compounds. It is believed to act by forming a complex with the reactants, which then facilitates the reaction. Additionally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can also act as a proton donor, which can increase the rate of reaction.
Biochemical and Physiological Effects
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% is an organofluorine compound, which means that it can act as a proton donor in the body. This can lead to an increase in the rate of biochemical reactions, which can potentially lead to an increase in the rate of physiological processes. Additionally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can also act as a solvent in the body, which can help to dissolve and transport molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% is a useful reagent for the synthesis of various compounds in the laboratory. It is relatively easy to obtain, and is relatively stable. Additionally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can also act as a catalyst for the synthesis of various compounds, which can lead to a faster synthesis. However, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can be toxic and corrosive, and should be handled with caution.
Orientations Futures
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% is a useful reagent for the synthesis of various compounds, and its use is likely to increase in the future. Additionally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can also be used in the production of polymers and organosilicon compounds, which could lead to new materials and products. Additionally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% could also be used in the production of pharmaceuticals, which could lead to new drugs and treatments. Finally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% could also be used as a catalyst in the synthesis of other compounds, which could lead to new compounds with unique properties.
Méthodes De Synthèse
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can be synthesized in a two-step process. The first step involves the reaction between hexafluoropropene and 4-methoxyphenol in the presence of a catalyst, such as palladium on carbon. This reaction produces hexafluoro-2-(4'-methoxyphenyl)isopropanol, which is then purified by distillation. The second step involves the reaction of Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% with an acid, such as hydrochloric acid, to produce a salt, which is then purified by recrystallization.
Applications De Recherche Scientifique
Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% is widely used in scientific research applications, such as in the synthesis of polymers, organosilicon compounds, and pharmaceuticals. It is also used in the production of polymers, as a solvent for the synthesis of organosilicon compounds, and in the production of pharmaceuticals. Additionally, Hexafluoro-2-(4'-methoxyphenyl)isopropanol; 97% can be used as a catalyst for the synthesis of pharmaceuticals and other compounds.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c1-18-7-4-2-6(3-5-7)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMAGIYZYHBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)



